molecular formula C9H14N2O2S B13973283 Ethyl 2-(2-amino-5-methylthiazol-4-yl)propanoate

Ethyl 2-(2-amino-5-methylthiazol-4-yl)propanoate

Cat. No.: B13973283
M. Wt: 214.29 g/mol
InChI Key: CYZXAMAPJVBWJC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-5-methylthiazol-4-yl)propanoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-amino-5-methylthiazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(2-amino-5-methylthiazol-4-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-5-methylthiazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Ethyl 2-(2-amino-5-methylthiazol-4-yl)propanoate can be compared with other thiazole derivatives, such as:

    2-Amino-4-methylthiazole: Similar structure but lacks the ester group.

    2-(2-Amino-5-methylthiazol-4-yl)acetic acid: Similar structure but has a carboxylic acid group instead of an ester.

    2-(2-Amino-5-methylthiazol-4-yl)ethanol: Similar structure but has a hydroxyl group instead of an ester.

Uniqueness: this compound is unique due to the presence of the ester group, which can influence its chemical reactivity and biological activity. The ester group can also affect the compound’s solubility and pharmacokinetic properties, making it a valuable scaffold for drug development.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C9H14N2O2S/c1-4-13-8(12)5(2)7-6(3)14-9(10)11-7/h5H,4H2,1-3H3,(H2,10,11)

InChI Key

CYZXAMAPJVBWJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C1=C(SC(=N1)N)C

Origin of Product

United States

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